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Compound of Interest

4-lodo-1H-indazole-3-carboxylic
Compound Name: d
aci

Cat. No.: B1593243

4-lodo-1H-indazole-3-carboxylic acid (CAS No. 885518-74-1) is a heterocyclic building block
of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Its rigid
indazole core, substituted with both a halogen and a carboxylic acid, provides a versatile
scaffold for the synthesis of complex molecular architectures, particularly kinase inhibitors and
other targeted therapeutics. Accurate and unambiguous structural confirmation is the bedrock
of any drug discovery program, making a thorough understanding of its spectral properties
essential.

While a comprehensive set of publicly available, peer-reviewed experimental spectra for this
specific molecule is not readily accessible, we can leverage our deep understanding of
spectroscopic principles and extensive data from analogous compounds to construct a highly
accurate, predictive guide to its spectral signature. This document serves as a technical
whitepaper for researchers, scientists, and drug development professionals, detailing the
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for 4-iodo-1H-indazole-3-carboxylic acid. The interpretations and protocols herein are
grounded in established theory and data from closely related structures, providing a reliable
framework for compound identification and quality control.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Probing the Core Skeleton
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NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and
chemical environment of atoms in a small molecule. For 4-iodo-1H-indazole-3-carboxylic
acid, both *H and 3C NMR will provide definitive information about the substitution pattern and
electronic nature of the indazole ring.

Expert Insight: The 'Why' Behind the Prediction

The predicted chemical shifts are derived from the foundational structure of indazole-3-
carboxylic acid, perturbed by the introduction of a heavy iodine atom at the C-4 position. lodine
exerts two primary electronic effects: a moderate, distance-dependent deshielding effect
through-bond (inductive effect) and a more complex influence on the aromatic system. Protons
and carbons nearest to the iodine will experience the most significant shift. The carboxylic acid
and N-H protons are expected to be broad and highly dependent on solvent and concentration
due to hydrogen bonding and chemical exchange.

Predicted 'H NMR Spectral Data

The *H NMR spectrum is anticipated to show three distinct aromatic proton signals and two
exchangeable proton signals. The analysis is based on spectra of related indazoles and
fundamental substituent effects.[3][4]

Table 1: Predicted *H NMR Data for 4-lodo-1H-indazole-3-carboxylic acid (in DMSO-ds)
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Predicted o
(ppm)

Multiplicity

Coupling (J,

Hz)

Assignment

Rationale

~13.5-14.0

Broad Singlet

1H (N-H)

Typical for
indazole N-H
proton in DMSO-
ds; significant
hydrogen
bonding.

~13.0

Very Broad
Singlet

1H (COOH)

Carboxylic acid
proton, highly
exchangeable
and subject to
hydrogen
bonding.

~7.85

Doublet (d)

J=85Hz

H-7

Ortho-coupled to
H-6. Deshielded
by proximity to

the pyrazole ring.

~7.55

Doublet (d)

J=70Hz

H-5

Ortho-coupled to
H-6. Shift
influenced by the
para-iodine

substituent.

~7.30

Triplet (t)

J=78Hz

Coupled to both
H-5 and H-7,
appearing as a

pseudo-triplet.

'H NMR Coupling Relationship Diagram

The following diagram illustrates the expected through-bond coupling between the aromatic

protons.
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Caption: Predicted *H-*H coupling on the benzene ring.

Predicted *C NMR Spectral Data

The 13C NMR spectrum will reveal eight distinct carbon signals. The most informative signals
will be the C-4 carbon, which is directly attached to iodine and will be significantly upfield, and
the C-3 and carbonyl carbons, which are downfield. Predictions are based on data from similar
indazole carboxylic acids.[5][6]

Table 2: Predicted 13C NMR Data for 4-lodo-1H-indazole-3-carboxylic acid (in DMSO-de)
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Predicted & (ppm) Assignment Rationale
Typical chemical shift for a
~165.0 C=0 carboxylic acid carbonyl
carbon.[6]
uaternary carbon at the rin
~142.0 C-7a Q ) Y ) J
junction, deshielded.
Carbon attached to two
~140.5 C-3 nitrogen atoms, significantly
deshielded.
~129.0 C-6 Aromatic CH carbon.
Aromatic CH carbon,
~128.5 C-5 ) o
influenced by the iodine.
uaternary carbon at the rin
~125.0 C-3a Q ) Y J
junction.
Aromatic CH carbon,
~115.0 C-7 influenced by the adjacent
pyrazole ring.
Carbon directly bonded to
iodine, shifted significantly
~95.0 C-4

upfield due to the heavy atom

effect.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Dissolve ~5-10 mg of 4-iodo-1H-indazole-3-carboxylic acid in ~0.7
mL of deuterated dimethyl sulfoxide (DMSO-ds). The choice of DMSO-ds is critical for

observing the exchangeable N-H and COOH protons.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum with 16-32 scans.
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o Set the spectral width to cover a range of -2 to 16 ppm.

o To confirm exchangeable protons, add one drop of D20 to the NMR tube, shake, and re-
acquire the spectrum; the N-H and COOH signals should disappear or significantly
diminish.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum. A sufficient number of scans (e.g., 1024 or

more) will be required due to the lower natural abundance of 13C and the presence of

quaternary carbons.

o Set the spectral width to cover a range of 0 to 200 ppm.

Part 2: Infrared (IR) Spectroscopy - Identifying Key
Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule by
measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expert Insight: The Vibrational Signature

The IR spectrum of this molecule will be dominated by features of the carboxylic acid and the
N-H group. The most prominent and diagnostic peak will be an extremely broad O-H stretch, a
hallmark of a hydrogen-bonded carboxylic acid dimer.[7] The C=0 stretch will also be strong
and sharp. The N-H stretch of the indazole ring will appear as a medium-intensity band, likely
superimposed on the broad O-H absorption. Fingerprint region bands will be complex but can
be compared to reference spectra of similar indazoles.[8][9]

Table 3: Predicted FT-IR Absorptions for 4-lodo-1H-indazole-3-carboxylic acid
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Predicted
Wavenumber Intensity Vibration Type Functional Group
(cm™)
Carboxylic Acid
3300 - 2500 Strong, Very Broad O-H Stretch )
(Dimer)
~3200 Medium, Broad N-H Stretch Indazole N-H
~1710 - 1690 Strong, Sharp C=0 Stretch Carboxylic Acid
~1620, ~1580, ~1450 Medium-Strong C=C Stretch Aromatic Ring
~1300 Medium C-O Stretch Carboxylic Acid
) O-H Bend (out-of- Carboxylic Acid
~920 Medium, Broad )
plane) (Dimer)
C-H Bend (out-of- o
~800 - 750 Strong Aromatic Ring

plane)

Experimental Protocol: FT-IR Data Acquisition Workflow

Sample Preparation (KBr Pellet) Data Acquisition

Grind 1-2 mg of sample Transfer powder to Apply pressure (7-10 tons) | | Transfer Pellet | | Acquire background Place KBr pellet Acquire sample specmlm
with 100-200 mg dry KBr a pellet press to form a transparent disk spectrum of empty chamber in sample holder (e.g., 32 scans, 4 cm~ resolution)

Click to download full resolution via product page

Caption: Standard workflow for acquiring an FT-IR spectrum using a KBr pellet.

Part 3: Mass Spectrometry (MS) - Determining Mass
and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information
through controlled fragmentation of the molecule.
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Expert Insight: Fragmentation Logic

For 4-iodo-1H-indazole-3-carboxylic acid (MW: 288.04 g/mol ), the molecular ion peak
[M+H]* in ESI+ mode should be observed at m/z 289. The presence of iodine (1271 is 100%
abundant) makes the molecular ion peak highly distinctive. Key fragmentation pathways will
likely involve the neutral loss of water (-18) and the loss of the carboxylic acid group, either as
CO2z (-44) or the entire COOH radical (-45). Subsequent fragmentation of the indazole core is
also expected. The fragmentation of related indazole carboxamides provides a strong basis for

these predictions.[10]

Table 4: Predicted Key lons in ESI+ Mass Spectrum

Predicted m/z lon Formula Identity

289 [CeHsIN202]* [M+H]*

271 [CsHaIN20]* [M+H - H20]*

245 [CsHeIN2]* [M+H - CO2]*

244 [CsHsIN2]* [M+H - COOH]*
117 [C7HsN2]* [M+H - COOH - I]*

Proposed Fragmentation Pathway

[M+H]*
m/z 289

- H20 + CO2 - *COOH

[M+H - H20]* [M+H - COz2]* [M+H - COOH]*
m/z 271 m/z 245 m/z 244

_ o]

[C7HsNz2]*
m/z 117
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Caption: Predicted ESI+ fragmentation pathway.

Experimental Protocol: LC-MS Data Acquisition

o Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at
1 mg/mL. Dilute this stock to a final concentration of 1-10 pg/mL in the mobile phase.

¢ Instrumentation: Use a Liquid Chromatography system coupled to a mass spectrometer with
an Electrospray lonization (ESI) source.

o Chromatography (Optional but Recommended): Use a C18 column with a simple gradient
(e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity before it enters the
mass spectrometer.

e MS Acquisition:
o Operate the ESI source in positive ion mode.

o Acquire a full scan spectrum over a mass range of m/z 50-500 to observe the molecular
ion.

o Perform tandem MS (MS/MS) on the parent ion (m/z 289) to induce fragmentation and
confirm the predicted fragment ions.

Conclusion

This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of 4-
iodo-1H-indazole-3-carboxylic acid. By grounding these predictions in the fundamental
principles of spectroscopy and comparative data from analogous structures, we have
constructed a robust framework for researchers. These data tables, protocols, and
interpretations should serve as a valuable resource for confirming the identity, purity, and
structure of this important synthetic intermediate, thereby empowering the next stage of
research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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